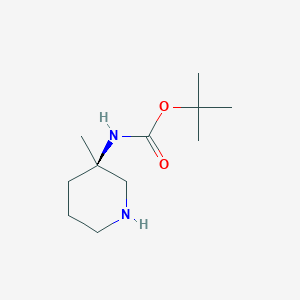

(3R)-3-(Boc-amino)-3-methylpiperidine

Beschreibung

Significance of Chiral Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Materials Science

The prevalence of the chiral piperidine motif is most notable in medicinal chemistry, where it is a key structural feature in a vast number of natural products and pharmaceuticals. researchgate.net The incorporation of chiral piperidine scaffolds into drug candidates is a widely used strategy to optimize molecular properties. researchgate.net Doing so can lead to significant improvements in:

Physicochemical Properties: Modulating factors like solubility and lipophilicity. researchgate.net

Biological Activity and Selectivity: Enhancing the potency of a drug and its selectivity for a specific biological target. researchgate.net

Pharmacokinetic Profiles: Improving absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Toxicity Reduction: Decreasing adverse effects, such as cardiac hERG toxicity. researchgate.net

A vast array of approved drugs for treating diverse conditions contain chiral piperidine moieties, underscoring their therapeutic value.

| Drug Class | Example Compound Containing a Chiral Piperidine Moiety |

| DPP-4 Inhibitors (Diabetes) | Alogliptin (B1666894) |

| JAK Inhibitors (Autoimmune) | Tofacitinib |

| Antipsychotics | Risperidone |

| Antihistamines | Levocetirizine |

In materials science, chiral building blocks are integral to the development of advanced functional materials. Chiral polymers, for instance, can exhibit unique chiroptical properties, allowing them to interact with polarized light in distinct ways. mdpi.com This makes them valuable for applications in optics and photonics. The synthesis of multilayer 3D chiral polymers often involves the careful selection of starting materials that possess intrinsic chirality to build robust, ordered architectures. mdpi.com Furthermore, the incorporation of chiral elements, such as those derived from amino acids, into supramolecular polymers allows for the creation of dynamic and responsive materials where self-assembly can be tuned by external stimuli. wur.nl

The Unique Stereochemical Attributes and Synthetic Utility of (3R)-3-(Boc-amino)-3-methylpiperidine

This compound is a specialized chiral building block whose structural features make it a molecule of significant synthetic interest. Its primary attributes include:

A Quaternary Stereocenter: The most defining feature is the presence of a stereogenic center at the C3 position which is tetrasubstituted (a quaternary carbon). The methyl group at this position, alongside the amino group, creates a sterically hindered and conformationally constrained center. The synthesis of molecules containing all-carbon quaternary stereocenters is a considerable challenge in organic chemistry, making building blocks that already possess this feature highly valuable. nih.gov

Defined Stereochemistry: The "(3R)" designation specifies the absolute configuration at this complex stereocenter, providing a precise three-dimensional arrangement essential for stereospecific synthesis.

Orthogonal Protection: The molecule features two nitrogen atoms with distinct protecting groups. The amino group at C3 is protected by a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed under acidic conditions. The piperidine ring nitrogen remains as a secondary amine, allowing for selective functionalization at this position. This orthogonal protection scheme enables chemists to perform sequential reactions at either nitrogen atom without affecting the other.

While specific, widespread applications of this compound are not extensively documented in readily available literature, its synthetic utility can be inferred from its structural relationship to the well-studied analogue, (R)-3-(Boc-amino)piperidine. The non-methylated version is a crucial intermediate in the synthesis of several pharmaceuticals, most notably dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin (B1675411), which are used to treat type 2 diabetes. niscpr.res.inchemicalbook.com The Boc-protected aminopiperidine moiety is essential for constructing the core of these drug molecules.

Given this precedent, this compound serves as a potential advanced building block for creating novel pharmaceutical analogues. The introduction of the methyl group could be used to probe structure-activity relationships, potentially leading to compounds with improved potency, selectivity, or metabolic stability by introducing steric bulk and modifying the local electronic environment.

Overview of Contemporary Research Endeavors on Chiral Piperidinyl Building Blocks

The demand for enantiomerically pure piperidine derivatives has spurred the development of a multitude of innovative synthetic strategies. Contemporary research focuses on efficiency, stereoselectivity, and the use of readily available starting materials.

Several modern approaches are prevalent:

Synthesis from the Chiral Pool: A common strategy involves using naturally occurring chiral molecules, such as amino acids, as starting materials. For instance, L-glutamic acid can be converted through a multi-step sequence into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.inresearchgate.net Similarly, D-lysine and D-ornithine can serve as precursors for the synthesis of (R)-3-(Boc-amino)piperidine. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the piperidine ring is a powerful and elegant approach. This includes methods like palladium-catalyzed carbenylative amination and copper-catalyzed cyclizative aminoboration, which can produce highly functionalized chiral piperidines with excellent enantiomeric purity. rsc.orgnih.gov Transition metal catalysis and organocatalysis are at the forefront of creating stereoselective routes to these heterocycles. nih.gov

Biocatalysis and Enzyme Cascades: Harnessing the inherent stereoselectivity of enzymes offers a green and efficient alternative to traditional chemical methods. Multi-enzyme cascades, for example, using a combination of galactose oxidase and imine reductase, have been developed for the synthesis of protected 3-aminopiperidines from amino alcohol precursors. semanticscholar.orgrsc.org Transaminases are also used to convert prochiral 3-piperidones into chiral 3-aminopiperidines with high enantiomeric excess. google.com

Stereoselective Cyclization Reactions: Numerous methods focus on the stereocontrolled closure of a linear precursor to form the piperidine ring. Intramolecular reactions such as the aza-Michael reaction, allylic amination, and radical-mediated C-H amination/cyclization have been developed to afford substituted piperidines with high levels of stereocontrol. nih.gov

These ongoing research efforts continue to expand the synthetic chemist's toolbox, making a wider variety of complex and unique chiral piperidinyl building blocks accessible for applications in drug discovery and materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R)-3-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLFTJQKKCELGD-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCNC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3r 3 Boc Amino 3 Methylpiperidine

Reactivity of the Unprotected Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring of (3R)-3-(Boc-amino)-3-methylpiperidine is a key site for various chemical modifications, including N-alkylation and N-acylation, as well as for the construction of more complex heterocyclic systems.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the piperidine nitrogen allows for straightforward N-alkylation and N-acylation reactions. These transformations are fundamental for introducing diverse substituents and building more complex molecular architectures.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid generated during the reaction. For instance, the reaction of related piperidine derivatives with alkyl iodides in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF) is a common practice. researchgate.net While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of the piperidine nitrogen suggests that similar conditions would be applicable. Phase transfer catalysis is another effective method for the N-alkylation of similar structures, utilizing reagents like tetrabutylammonium (B224687) bromide with an alkylating agent such as dimethyl sulfate (B86663) in a biphasic system.

N-Acylation: The piperidine nitrogen readily undergoes acylation with acid chlorides, anhydrides, or activated esters to form the corresponding amides. These reactions are typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct. Standard coupling reagents used in peptide synthesis, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (1-hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine), can also be employed to facilitate amide bond formation with carboxylic acids. nih.gov

Below is an interactive data table summarizing representative N-alkylation and N-acylation reactions for analogous piperidine systems.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., methyl iodide), Base (e.g., KOH), Solvent (e.g., DMF) | N-Alkyl-piperidine |

| N-Alkylation | Dimethyl sulfate, Phase Transfer Catalyst (e.g., (n-Bu)4N+Br-), Base (e.g., KOH) | N-Methyl-piperidine |

| N-Acylation | Acid chloride (e.g., benzoyl chloride), Base (e.g., triethylamine), Solvent (e.g., CH2Cl2) | N-Acyl-piperidine |

| Amide Coupling | Carboxylic acid, EDC, HOBt, DMAP, Solvent (e.g., CH2Cl2) | N-Acyl-piperidine |

Formation of Piperidine-Based N-Heterocycles

The piperidine nitrogen of this compound can serve as a nucleophile in reactions that lead to the formation of fused or spiro-N-heterocycles. For example, reaction with bifunctional electrophiles can lead to the construction of new ring systems.

One notable example, although not on the specific target molecule, involves the synthesis of pyrazole-containing piperidines. In a multi-step sequence starting from N-Boc protected piperidine carboxylic acids, a β-enamino diketone intermediate is formed and subsequently reacted with hydrazines to yield 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. researchgate.net This strategy highlights the potential to utilize the piperidine scaffold for the synthesis of more complex heterocyclic structures.

Transformations of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) protecting group on the C3 amino function is crucial for the selective functionalization of the piperidine nitrogen. Its removal unmasks a primary amine that can undergo a variety of subsequent transformations.

Deprotection and Subsequent Functionalization of the Amino Group

The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or ethyl acetate. researchgate.netfishersci.co.uk These methods are generally efficient and proceed at room temperature. fishersci.co.uk Thermal deprotection methods have also been reported, offering an acid-free alternative. rsc.org

Once deprotected, the resulting primary amine, (3R)-3-amino-3-methylpiperidine, becomes available for a range of functionalization reactions:

Amide Bond Formation: The primary amine can be acylated with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form a wide array of amides. nih.govgrowingscience.com This is a cornerstone reaction in the synthesis of bioactive molecules.

Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine intermediate, which is then reduced in situ to a secondary amine. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.com

The following table provides an overview of these functionalization reactions.

| Reaction Type | Reagents and Conditions | Product Type |

| Boc Deprotection | TFA, CH2Cl2 or HCl in dioxane | Primary amine salt |

| Amide Bond Formation | Carboxylic acid, Coupling agents (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA) | N-Acyl derivative |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH3CN, NaBH(OAc)3), Solvent (e.g., MeOH, DCE) | Secondary amine |

Chemical Modifications at the Methyl-Substituted Stereocenter (C3)

Direct chemical modification of the methyl group or the quaternary carbon at the C3 stereocenter of this compound is challenging due to the lack of activating functional groups and the steric hindrance around this position. The C-H bonds of the methyl group are generally unreactive towards common synthetic reagents.

While there is no specific information in the reviewed literature detailing the functionalization of the C3-methyl group of this particular compound, analogous transformations on other saturated heterocyclic systems often require harsh conditions or specialized reagents, such as radical-based reactions or transition-metal-catalyzed C-H activation. Such transformations could potentially compromise the stereochemical integrity of the C3 center. Therefore, derivatization of this position is more commonly achieved by starting the synthesis with a precursor that already contains the desired functionality at the equivalent position.

Exploration of Remote Stereoelectronic Effects on Ring Reactivity

The substituents at the C3 position of this compound exert notable remote stereoelectronic effects that modulate the reactivity of the entire piperidine ring. These effects are transmitted through both the sigma framework (through-bond) and space (through-space), influencing the conformation of the ring and the electron density at other atoms, particularly the ring nitrogen.

The piperidine ring typically exists in a chair conformation to minimize torsional strain. In the case of this compound, the bulky Boc-amino and methyl groups at C3 introduce significant steric hindrance. To alleviate this, the ring may adopt a conformation that places these bulky groups in pseudo-equatorial or equatorial positions, which in turn influences the orientation of the lone pair on the ring nitrogen.

While direct quantitative data on the remote stereoelectronic effects for this specific molecule are not extensively documented in publicly available literature, the principles can be inferred from studies on similarly substituted piperidines. The interplay of steric and electronic effects will dictate the preferred sites for electrophilic or nucleophilic attack on the ring, as well as the propensity for reactions at the ring nitrogen.

Table 1: Predicted Influence of C3 Substituents on Piperidine Ring Properties

| Property | Influence of C3-Boc-amino group | Influence of C3-methyl group | Combined Effect |

| Ring Conformation | Favors equatorial positioning due to steric bulk. | Contributes to steric hindrance at C3. | Enforces a chair conformation with bulky groups likely in equatorial or pseudo-equatorial positions to minimize 1,3-diaxial interactions. |

| Nitrogen Basicity | Reduced due to the electron-withdrawing nature of the Boc group (inductive effect). | Minor electron-donating effect. | Overall reduction in basicity compared to unsubstituted piperidine. |

| Nucleophilicity of Ring Nitrogen | Decreased due to inductive electron withdrawal by the Boc group. | Slight increase due to electron-donating character. | Generally lower nucleophilicity, making reactions at the nitrogen require more forcing conditions. |

| Reactivity at other ring positions | May influence acidity of adjacent C-H bonds through electronic effects. | Steric shielding of adjacent positions. | A combination of steric hindrance and altered electronics can direct site-selectivity in reactions like C-H functionalization. |

Potential for Further Functionalization at C3

The C3 position of this compound offers opportunities for further derivatization, primarily centered around the modification of the Boc-protected amino group. While the quaternary nature of the C3 carbon precludes direct substitution at this position, the amino group can be chemically altered following deprotection.

A key strategy for functionalization involves the removal of the Boc group, which is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). This unmasks the primary amine at C3, which can then participate in a variety of subsequent reactions. However, the presence of the adjacent methyl group introduces significant steric hindrance, which can impact the feasibility and efficiency of these reactions.

One documented example of further functionalization at the C3-amino position involves N-methylation. In a structurally related compound, 1-N-tert-Butoxycarbonyl-3-(N-tert-butoxycarbonyl)amino-4-methoxyimino-3-methylpiperidine, the nitrogen of the C3 Boc-amino group can be methylated. This reaction typically proceeds by treating the compound with a strong base, such as sodium hydride, to deprotonate the carbamate (B1207046) nitrogen, followed by the addition of an alkylating agent like methyl iodide. This demonstrates that despite the steric hindrance, the nitrogen of the Boc-amino group can be made sufficiently nucleophilic to react with electrophiles.

This N-alkylation opens the door to a range of other potential modifications. After deprotection of the Boc group, the resulting primary amine could, in principle, undergo reactions such as:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

The success of these transformations would be highly dependent on overcoming the steric challenges posed by the 3-methyl group. Optimization of reaction conditions, such as the choice of reagents, solvents, and temperature, would be critical.

Table 2: Potential Derivatization Reactions at the C3-Amino Group

| Reaction Type | Reagents | Potential Product | Key Considerations |

| N-Methylation (of Boc-protected amine) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | (3R)-3-(Boc-methylamino)-3-methylpiperidine | Requires a strong base to deprotonate the carbamate. |

| Boc Deprotection | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | (3R)-3-amino-3-methylpiperidine | Standard procedure to reveal the primary amine. |

| N-Acetylation (post-deprotection) | Acetic anhydride, triethylamine | (3R)-3-acetamido-3-methylpiperidine | Steric hindrance may necessitate harsher conditions or prolonged reaction times. |

| N-Benzylation (post-deprotection) | Benzyl (B1604629) bromide, potassium carbonate | (3R)-3-(benzylamino)-3-methylpiperidine | Choice of base and solvent is crucial to manage reactivity and potential side reactions. |

Applications of 3r 3 Boc Amino 3 Methylpiperidine As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Chiral Pharmaceutical Intermediates

The primary application of (3R)-3-(Boc-amino)-3-methylpiperidine and its analogues lies in the synthesis of chiral intermediates for the pharmaceutical industry. The piperidine (B6355638) scaffold is a common feature in numerous therapeutic agents, and the specific stereochemistry of this building block is crucial for achieving desired pharmacological activity.

The defined stereocenter of this compound is essential in asymmetric synthesis, where the goal is to produce a single enantiomer of a complex target molecule. By incorporating this building block, chemists can ensure the correct absolute stereochemistry at one or more positions in the final product. Various synthetic strategies leverage such chiral intermediates. For instance, enantiomerically pure 3-aminopiperidines can be synthesized from natural α-amino acids like L-glutamic acid or D-lysine, establishing the chiral center early in the synthetic sequence. researchgate.netniscpr.res.in

Furthermore, advanced methods such as enzymatic reactions are employed to produce these key intermediates with high optical purity. Asymmetric amination of a prochiral piperidone precursor using a transaminase catalyst is an efficient, environmentally friendly method to generate the desired (R)-amino stereocenter. beilstein-journals.orggoogle.comscispace.com This biocatalytic approach offers high conversion rates and excellent enantiomeric excess, making it suitable for industrial-scale production. beilstein-journals.orggoogle.com

Design and Synthesis of Ligands for Specific Biological Targets

The structural features of this compound make it an excellent scaffold for designing ligands that can bind selectively to specific biological targets like enzymes or G-protein coupled receptors (GPCRs).

The functional groups on the piperidine ring play distinct roles in molecular recognition and binding. The Boc-protected amine contains a carbonyl oxygen and an N-H group, both of which can participate in hydrogen bonding with amino acid residues in a receptor's binding pocket. After deprotection, the resulting free primary amine can act as a hydrogen bond donor or, if protonated, form a crucial salt bridge with acidic residues like aspartate (Asp). nih.gov Computational studies on related ligands have shown that this interaction with an aspartate residue is a key anchoring point for binding to dopamine receptors like the D3R. nih.gov

| Functional Group on Piperidine Derivative | Potential Interaction Type | Receptor Residue Example |

|---|---|---|

| Piperidine Ring Nitrogen (Basic) | Salt Bridge / Ionic Bond (if protonated) | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Boc Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Boc N-H Group | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu) |

| Methyl Group | Hydrophobic / van der Waals Interaction | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

The stereochemistry at the C3 position has a profound impact on a ligand's binding affinity and its selectivity for one biological target over another. The fixed (R)-configuration of the amino and methyl groups orients these substituents and any further chemical modifications in a precise three-dimensional arrangement. This specific shape must complement the chiral topography of the receptor's binding site for effective binding to occur. Even a subtle change, such as inverting the stereocenter to the (S)-configuration, can lead to a significant loss of biological activity due to steric clashes or the inability to form key interactions. For example, in studies of related compounds targeting certain GPCRs, the (S)-isomer was found to have a 10-fold higher binding affinity than the corresponding (R)-isomer, highlighting the critical nature of stereochemical fit. This principle underscores why the synthesis of enantiomerically pure building blocks like this compound is essential for the development of selective and potent drugs.

| Property | Significance of the (R)-Configuration | Consequence of Incorrect Stereoisomer (e.g., S) |

|---|---|---|

| Binding Affinity | Enables optimal fit into the chiral binding pocket, maximizing favorable interactions. | Can lead to steric hindrance or improper orientation, drastically reducing binding strength. |

| Target Selectivity | The specific 3D shape may allow binding to the desired target while avoiding off-target receptors. | May bind to unintended targets, leading to side effects, or may fail to bind any target effectively. |

| Pharmacological Activity | Correct stereochemistry is often required for the desired agonist or antagonist effect. | The other enantiomer may be inactive, have a different effect, or even be toxic. |

Utilization in the Development of Advanced Organic Materials and Catalysts (if applicable)

While this compound is a cornerstone in medicinal chemistry and the synthesis of fine chemicals, its application in the development of advanced organic materials or as a chiral catalyst is not widely documented in the reviewed literature. Its primary utility remains centered on its role as a chiral precursor for pharmaceuticals, where its stereochemical integrity is paramount.

Spectroscopic and Stereochemical Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural and Stereochemical Assignment

No specific ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, or advanced 2D NMR analyses (such as COSY, HSQC, or HMBC), for (3R)-3-(Boc-amino)-3-methylpiperidine have been reported in peer-reviewed journals or publicly accessible spectral databases. Such data would be crucial for the unambiguous assignment of the proton and carbon signals, confirming the connectivity of the atoms and providing insights into the conformational properties of the piperidine (B6355638) ring.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which would confirm the elemental composition and provide characteristic fragmentation patterns for this compound, are not available. This information is vital for verifying the molecular formula and for structural elucidation, particularly in distinguishing it from potential isomers.

Chiroptical Methods for Enantiomeric Purity Determination (e.g., Polarimetry, Chiral High-Performance Liquid Chromatography)

There is no published information regarding the specific optical rotation of this compound as determined by polarimetry. Furthermore, no validated chiral High-Performance Liquid Chromatography (HPLC) methods specifically developed for the separation and quantification of the enantiomers of 3-(Boc-amino)-3-methylpiperidine have been described. The development of such a method would be essential for assessing the enantiomeric purity of this chiral compound.

X-ray Crystallography for Absolute Configuration Assignment

A search of crystallographic databases indicates that no X-ray crystal structure for this compound has been deposited. Therefore, the absolute configuration of its stereocenter has not been definitively confirmed by this method. X-ray crystallography would provide unequivocal proof of the (R) configuration and offer precise information on bond lengths, bond angles, and the solid-state conformation of the molecule.

Computational Chemistry and Theoretical Studies

Conformational Analysis of (3R)-3-(Boc-amino)-3-methylpiperidine and its Derivatives

No published studies were found that specifically detail the conformational landscape of this compound. Such an analysis would typically involve the exploration of the potential energy surface to identify stable conformers, with a focus on the orientation of the Boc-amino and methyl groups on the piperidine (B6355638) ring. Key aspects for future investigation would include:

Ring Conformation: Determination of the preferred chair, boat, or twist-boat conformations of the piperidine ring and the energetic barriers between them.

Substituent Orientation: Analysis of the axial versus equatorial preferences of the 3-Boc-amino and 3-methyl groups and the influence of the bulky Boc protecting group on the ring geometry.

Quantum Mechanical Calculations for Reaction Pathway Elucidation and Transition State Analysis

There is a lack of specific quantum mechanical studies on the reaction pathways involving this compound. Future theoretical work in this area could provide valuable insights into its reactivity and synthetic applications. Potential areas of study include:

Deprotection Mechanisms: Calculation of the energy profiles for the acidic cleavage of the Boc group to reveal the primary amine, including the structures of intermediates and transition states.

Nucleophilic Reactions: Modeling of reactions at the piperidine nitrogen or the deprotected amino group to understand stereoelectronic effects and predict product distributions.

Spectroscopic Properties: Theoretical prediction of NMR, IR, and other spectral data to aid in the characterization of the molecule and its reaction products.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

As this compound is a synthetic intermediate, it is not typically the final ligand that interacts with a biological target. However, computational modeling of its deprotected derivatives is a critical step in drug design. No specific molecular docking or dynamics simulations featuring this core structure were identified in the literature. Future research involving derivatives of this compound would likely explore:

Binding Mode Analysis: Docking of the deprotected amine into the active sites of target proteins to predict binding poses and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Binding Affinity Prediction: Use of molecular dynamics simulations coupled with free energy calculations (e.g., MM/PBSA or FEP) to estimate the binding affinity of derivatives and guide lead optimization.

Conformational Changes upon Binding: Simulation of the ligand-protein complex to understand how the ligand and target adapt to each other and to assess the stability of the predicted binding mode.

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy

A key trend is the adoption of biocatalysis. The asymmetric synthesis of the closely related (R)-3-aminopiperidine using ω-transaminases to convert a prochiral piperidone precursor directly into the chiral amine is a prime example. beilstein-journals.orggoogle.com This enzymatic approach offers high enantioselectivity and operates under mild, environmentally friendly conditions. google.com Future work will likely adapt these biocatalytic methods for the synthesis of the 3-methyl analogue, providing a greener and more direct route.

Another sustainable approach involves starting from abundant, naturally occurring chiral molecules. Researchers have demonstrated facile syntheses of 3-(N-Boc-amino)piperidine derivatives from renewable feedstocks like L-glutamic acid, D-lysine, and D-ornithine. niscpr.res.inresearchgate.net These routes leverage the inherent chirality of the starting material to construct the piperidine (B6355638) ring, reducing the need for complex asymmetric catalysts or chiral resolutions. niscpr.res.in Applying these principles to create the 3-methyl derivative from similar renewable sources is a significant area for future development.

The table below compares traditional synthetic features with emerging sustainable methods for producing chiral 3-aminopiperidines.

| Feature | Traditional Synthetic Methods | Emerging Sustainable Routes |

| Starting Materials | Often petroleum-based, prochiral precursors | Renewable feedstocks (e.g., amino acids) niscpr.res.inresearchgate.net |

| Key Transformation | Chiral resolution, multi-step protection/deprotection | Asymmetric biocatalysis (e.g., transaminases) beilstein-journals.orggoogle.com |

| Efficiency | Lower overall yields, high step count | Higher yields, reduced number of steps (one-pot cascades) rsc.org |

| Waste Generation | High, due to stoichiometric reagents and solvents | Low, catalytic processes, aqueous media |

| Atom Economy | Often poor | High, maximizing incorporation of starting materials |

Integration into Multicomponent Reactions for Rapid Diversification

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. This approach embodies efficiency and is ideal for rapidly generating libraries of structurally diverse compounds for drug discovery. The primary amine of deprotected (3R)-3-amino-3-methylpiperidine makes it an excellent candidate for integration into well-established MCRs, such as the Ugi and Petasis reactions. nih.govnih.gov

In a prospective Ugi four-component reaction (U-4CR), (3R)-3-amino-3-methylpiperidine could be combined with an aldehyde, a carboxylic acid, and an isocyanide. This would yield a complex, peptide-like scaffold incorporating the chiral piperidine core. The reaction's convergent nature allows for significant variation in the four inputs, enabling the creation of a large library of distinct molecules from a small set of starting materials. This rapid diversification is invaluable for exploring the structure-activity relationships (SAR) of new drug candidates.

Similarly, the Petasis borono-Mannich reaction, which combines an amine, a carbonyl compound, and a vinyl or aryl boronic acid, could utilize the chiral piperidine to synthesize a range of substituted aminopiperidines. nih.gov The ability to introduce diverse functionalities in a single, efficient step highlights the untapped potential of using (3R)-3-(Boc-amino)-3-methylpiperidine as a foundational block in MCR-based drug discovery programs.

Expansion of Applications in New Therapeutic Areas and Chemical Technologies

While the 3-aminopiperidine core is well-known as a key component of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin (B1666894) and linagliptin (B1675411) for treating type 2 diabetes, emerging research is uncovering its potential in a wide range of new therapeutic areas. niscpr.res.inresearchgate.net The unique conformational constraints imposed by the 3-methyl group can enhance binding affinity and selectivity for novel biological targets.

Future applications are expanding into the following areas:

Infectious Diseases: Peptide analogues based on the 3-aminopiperidine scaffold have been identified as the first selective noncovalent inhibitors of IdeS, a cysteine protease from Streptococcus pyogenes. nih.gov This opens a new avenue for developing anti-infective agents. Furthermore, related piperidine derivatives have shown promising tuberculostatic activity. nih.gov

Pain and Neurodegenerative Disorders: Piperidine derivatives are being investigated as dual-target antagonists for histamine (B1213489) H3 and sigma-1 receptors. acs.org Such compounds have shown promising antinociceptive (pain-relieving) properties in preclinical models, suggesting potential applications in pain management and for treating neurodegenerative diseases. acs.org

Oncology: The 3-methylpiperidine (B147322) framework has been incorporated into compounds with potential anti-cancer properties. For instance, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized and evaluated as anti-cancer agents, establishing a link between this core structure and oncology research. nih.gov

The table below summarizes the established and emerging therapeutic applications for the 3-aminopiperidine scaffold.

| Therapeutic Area | Biological Target/Application | Status |

| Metabolic Disease | Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | Established niscpr.res.inresearchgate.net |

| Infectious Disease | Bacterial Cysteine Protease (IdeS) Inhibition | Emerging nih.gov |

| Infectious Disease | Tuberculostatic Agents | Emerging nih.gov |

| Neurology/Pain | Histamine H3 / Sigma-1 Receptor Antagonism | Emerging acs.org |

| Oncology | Anti-proliferative Agents | Exploratory nih.gov |

Implementation of Green Chemistry Principles in Chiral Piperidine Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of chiral building blocks like this compound is a key area for implementing these principles to create safer, more sustainable, and cost-effective processes.

Key green chemistry principles being applied include:

Catalysis: Shifting from stoichiometric reagents to catalytic alternatives is paramount. The use of biocatalysts, such as immobilized ω-transaminases, represents a significant advance, as these enzymes can be reused and operate in aqueous solutions under mild conditions. beilstein-journals.org Multi-enzyme cascades that perform several transformations in one pot further enhance efficiency and reduce waste. rsc.org

Use of Renewable Feedstocks: As mentioned, designing synthetic routes that begin with renewable and chiral starting materials like L-glutamic acid or D-ornithine is a core strategy. niscpr.res.inresearchgate.net This reduces reliance on petrochemicals and often shortens the synthetic pathway.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. One-pot reactions and MCRs excel in this regard, avoiding the isolation of intermediates and the associated waste from purification steps.

Designing Safer Chemicals and Solvents: Research is focused on replacing hazardous solvents and reagents. Enzymatic reactions often use water as a solvent, and efforts are underway to develop solvent-free reaction conditions or use safer, biodegradable alternatives. beilstein-journals.org

By integrating these principles, future syntheses of this compound and other valuable chiral piperidines will not only be more efficient but also fundamentally more sustainable.

Q & A

Q. How can the synthesis of (3R)-3-(Boc-amino)-3-methylpiperidine be optimized to improve enantiomeric purity?

Methodological Answer: The synthesis involves chiral resolution of racemic mixtures or asymmetric catalysis. Key steps include:

- Boc Protection: Use tert-butoxycarbonyl (Boc) to protect the amine group during synthesis to prevent side reactions. This is critical for stability in multi-step reactions .

- Chiral Resolution: Employ chiral auxiliaries or enzymes (e.g., lipases) to separate enantiomers. For example, (R)-3-methylpiperidine derivatives can be resolved via diastereomeric salt formation with chiral acids like tartaric acid .

- Catalytic Asymmetric Hydrogenation: Use palladium or ruthenium catalysts with chiral ligands to directly synthesize the (R)-configured product .

Q. What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- Chiral HPLC or GC: These methods separate enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns). Retention times and peak areas quantify enantiomeric excess (ee) .

- NMR Spectroscopy: H-NMR with chiral shift reagents (e.g., Eu(hfc)) can distinguish enantiomers by inducing chemical shift differences .

- Polarimetry: Measure optical rotation to confirm enantiomeric identity and purity .

Q. How does the Boc group influence the reactivity of this compound in downstream modifications?

Methodological Answer: The Boc group:

- Protects the Amine: Prevents undesired nucleophilic reactions during coupling steps (e.g., peptide bond formation) .

- Facilitates Deprotection: Removed under mild acidic conditions (e.g., HCl in dioxane or TFA) without disrupting other functional groups .

- Enhances Solubility: Improves solubility in organic solvents like DCM or THF, aiding in purification .

Advanced Research Questions

Q. How do structural modifications (e.g., ring size, substituents) impact the biological activity of this compound derivatives?

Methodological Answer:

- Ring Size Comparison: Piperidine (6-membered) vs. pyrrolidine (5-membered) analogs show differences in conformational flexibility and target binding. Piperidine derivatives often exhibit higher metabolic stability .

- Substituent Effects: Adding methyl or hydroxymethyl groups (e.g., (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine) can enhance interactions with hydrophobic pockets in enzymes or receptors .

- Stereochemical Variations: Enantiomers (e.g., (R) vs. (S)) may bind differently to chiral biological targets. For example, (R)-configured analogs showed superior activity in topoisomerase inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.